molecular formula C13H15BrN2O2 B1384698 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1613504-83-8

5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1384698
CAS No.: 1613504-83-8
M. Wt: 311.17 g/mol
InChI Key: WNLAOFYVYUUHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have shown significant biological activity, making them of interest in medicinal chemistry. The presence of bromine, methoxy, and tetrahydropyran groups in this compound suggests potential for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Methoxylation: The methoxy group at the 6-position can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Tetrahydropyran Protection: The tetrahydropyran group can be introduced by reacting the indazole derivative with dihydropyran in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

    Oxidation: Products may include 5-bromo-6-formyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole or 5-bromo-6-carboxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

    Reduction: Products may include 6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

    Substitution: Products depend on the nucleophile used, such as 5-amino-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Scientific Research Applications

5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromine and methoxy groups may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indazole: Lacks the methoxy and tetrahydropyran groups, potentially resulting in different reactivity and biological activity.

    6-Methoxy-1H-indazole: Lacks the bromine and tetrahydropyran groups, affecting its chemical properties and applications.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine and methoxy groups, which may influence its stability and reactivity.

Uniqueness

  • The combination of bromine, methoxy, and tetrahydropyran groups in 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-6-methoxy-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-17-12-7-11-9(6-10(12)14)8-15-16(11)13-4-2-3-5-18-13/h6-8,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLAOFYVYUUHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NN(C2=C1)C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 3
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.